![molecular formula C10H11N3O B1602531 1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 890324-13-7](/img/structure/B1602531.png)

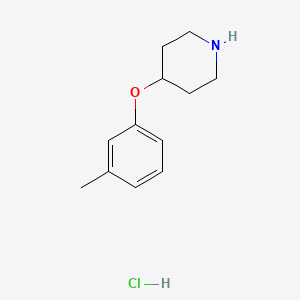

1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine

Übersicht

Beschreibung

1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine, also known as MOPDA, is a synthetic compound that is widely used in scientific research. It has been studied for its potential applications in pharmaceuticals, biochemistry, and physiology. In

Wissenschaftliche Forschungsanwendungen

Agricultural Chemical Research

1,2,4-Oxadiazole derivatives, which include the compound , have been shown to exhibit a broad spectrum of biological activities beneficial for agriculture . These compounds have been synthesized and evaluated for their potential as low-risk chemical pesticides. Specifically, they have demonstrated moderate nematocidal activity against Meloidogyne incognita and antifungal activity against Rhizoctonia solani. This suggests that “1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine” could be explored for its efficacy in protecting crops from nematode and fungal threats.

Antibacterial Agent Development

The oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with certain compounds outperforming traditional agents like bismerthiazol and thiodiazole copper . This indicates that our compound of interest could be a candidate for developing new antibacterial agents, particularly for combating bacterial diseases in rice crops.

Antifungal Applications

Given the antifungal activity demonstrated by related 1,2,4-oxadiazole compounds, “1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine” may serve as a template for creating novel antifungal agents. These could be particularly useful in addressing plant diseases caused by fungi such as Rhizoctonia solani, which have a significant impact on agriculture globally .

Nematocidal Product Synthesis

The nematocidal activity of oxadiazole derivatives against Meloidogyne incognita suggests that our compound could be synthesized into products aimed at controlling nematode populations. This could help mitigate the economic losses caused by nematode infestations in a variety of crops .

Pesticide Innovation

The compound’s structural class has shown promise in the discovery of efficient and low-risk chemical pesticides. Research into “1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine” could lead to the innovation of pesticides with a novel mode of action, potentially offering a sustainable solution to pest resistance issues .

Crop Protection Research

The biological activities of oxadiazole derivatives against pathogens that threaten crop security make them valuable in crop protection research. Investigating the specific applications of “1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine” in this field could lead to the development of new strategies for safeguarding food security by protecting crops from a range of pathogens .

Wirkmechanismus

Target of Action

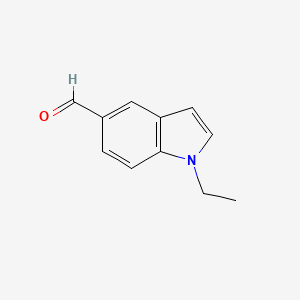

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds, such as 1,3,4-oxadiazole derivatives, have been evaluated as acetylcholinesterase inhibitors . They interact with crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase .

Biochemical Pathways

Similar compounds, such as indole derivatives, have shown a broad spectrum of biological activities, indicating that they may affect multiple biochemical pathways .

Result of Action

Similar compounds, such as 1,3,4-oxadiazole derivatives, have shown significant acetylcholinesterase inhibitory activity .

Eigenschaften

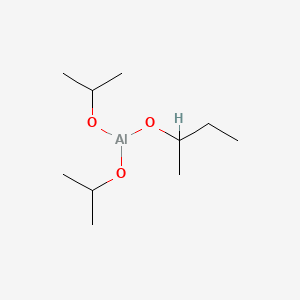

IUPAC Name |

[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-3-2-4-8(5-7)10-12-9(6-11)14-13-10/h2-5H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHVRIMSCQMKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589475 | |

| Record name | 1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine | |

CAS RN |

890324-13-7 | |

| Record name | 1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

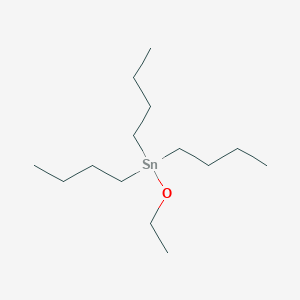

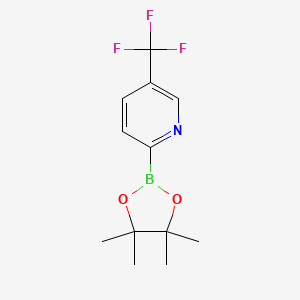

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(2-piperidin-1-ylpyridin-4-yl)methyl]amine](/img/structure/B1602466.png)